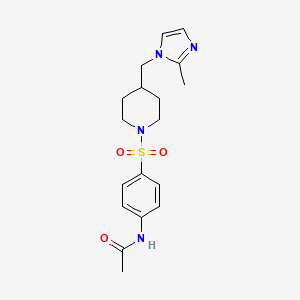

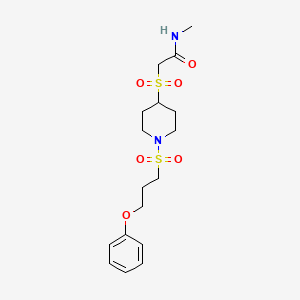

![molecular formula C18H14N4OS B2416072 N-(pyridin-4-ylmethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 1112385-32-6](/img/structure/B2416072.png)

N-(pyridin-4-ylmethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(pyridin-4-ylmethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide, also known as PTC-209, is a small molecule inhibitor that has been recently discovered as a potential anticancer agent. It has been found to inhibit the activity of BMI-1, a protein that plays a key role in the self-renewal of cancer stem cells.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

- Antiproliferative Activity : The synthesis and evaluation of 2-chlorophenyl carboxamide thienopyridines, which include compounds related to the target molecule, have shown antiproliferative activity. These compounds target the phospholipase C enzyme, with modifications at certain positions influencing their activity against cancer cell lines (van Rensburg et al., 2017).

- Antianaphylactic Activity : Studies on N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines and their esters have revealed antianaphylactic properties, highlighting their potential in addressing allergic reactions (Wagner et al., 1993).

- Synthetic Utility : Research has explored the synthetic utility of the thieno[2,3-b]pyridine-2-carboxylate moiety for constructing various heterocyclic systems. These efforts have led to the development of novel compounds with potential biological applications (Madkour et al., 2010).

Chemical Reactions and Modifications

- Oxidation Reactions : The oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides using bleach has been employed to create dimeric structures, demonstrating the chemical versatility of related compounds (Stroganova et al., 2019).

- Lithiation and Substitution : Studies on the control of lithiation sites in N-(pyridin-3-ylmethyl) derivatives have shown the feasibility of selectively introducing functional groups, further expanding the chemical utility of these compounds (Smith et al., 2013).

Structural Analysis and Characterization

- Crystal Structure Analysis : The crystal structure of N-(pyridin-2-ylmethyl)benzamide derivatives has been determined, offering insights into the molecular conformation and potential interactions of similar compounds (Artheswari et al., 2019).

Propiedades

IUPAC Name |

N-(pyridin-4-ylmethyl)-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4OS/c23-17(21-12-13-5-8-19-9-6-13)16-15(22-10-1-2-11-22)14-4-3-7-20-18(14)24-16/h1-11H,12H2,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJPSTZHFYDJPJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(SC3=C2C=CC=N3)C(=O)NCC4=CC=NC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-anilino-3-[(4-fluorobenzyl)thio]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B2415998.png)

![3-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid](/img/structure/B2415999.png)

![2-[(4-Tert-butylphenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2416002.png)

![ethyl 4-[2-(1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carboxylate](/img/structure/B2416004.png)

![4-[(2,6-Dichlorophenoxy)methyl]benzohydrazide](/img/structure/B2416005.png)

![2,5-dichloro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2416011.png)